molecular formula C5H8IO3- B12327093 1-Iodobutyl carbonate

1-Iodobutyl carbonate

Cat. No.: B12327093
M. Wt: 243.02 g/mol
InChI Key: XCGOAFMJYBURHF-UHFFFAOYSA-M
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Description

1-Iodobutyl carbonate is an organic compound that belongs to the class of alkyl carbonates It is characterized by the presence of an iodine atom attached to a butyl group, which is further connected to a carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodobutyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-iodobutane with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

1-Iodobutyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-iodobutanol and carbon dioxide.

    Reduction: The compound can be reduced to 1-butanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Various substituted butyl carbonates.

    Hydrolysis: 1-Iodobutanol and carbon dioxide.

    Reduction: 1-Butanol.

Scientific Research Applications

1-Iodobutyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbonates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodobutyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds. The carbonate group can also participate in hydrolysis and reduction reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Iodobutane: Similar in structure but lacks the carbonate group.

    Butyl Carbonate: Lacks the iodine atom.

    1-Iodopropyl Carbonate: Similar but with a shorter carbon chain.

Uniqueness

1-Iodobutyl carbonate is unique due to the presence of both an iodine atom and a carbonate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H8IO3-

Molecular Weight

243.02 g/mol

IUPAC Name

1-iodobutyl carbonate

InChI

InChI=1S/C5H9IO3/c1-2-3-4(6)9-5(7)8/h4H,2-3H2,1H3,(H,7,8)/p-1

InChI Key

XCGOAFMJYBURHF-UHFFFAOYSA-M

Canonical SMILES

CCCC(OC(=O)[O-])I

Origin of Product

United States

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